molecular formula C15H15BrO3 B2893790 2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione CAS No. 1024188-94-0

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

Cat. No. B2893790
CAS RN: 1024188-94-0
M. Wt: 323.186
InChI Key: DQLKSUSSPFTTQV-UHFFFAOYSA-N
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Description

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, also known as 3-bromo-2-oxo-2-(5-methylcyclohexyl)acetaldehyde, is a cyclic ketone that is found in a variety of natural compounds. It has been studied for its potential uses in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

  • Oxidative Derivatives : Research on ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide explores the oxidative derivatives, indicating a pathway to 2,3-dione derivatives, showcasing the compound's role in synthetic chemistry (Sato et al., 1977).
  • Chemosensor Development : A study on the synthesis of intramolecular charge transfer (ICT) chromophores as chemosensors for Co2+ demonstrates the application in environmental and biological sensing (Subhasri & Anbuselvan, 2014).
  • Cyclocondensation Reactions : The synthesis of various cyclohexane derivatives through cyclocondensation reactions provides insights into the versatility of such compounds in organic synthesis (Narayanan et al., 1971).

Organic Synthesis and Catalysis

  • Selective Iodination : A study on 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione as an electrophilic iodinating agent showcases its use in selective synthesis of α-iodoketones from allylic alcohols, highlighting its utility in organic synthesis (Martinez-Erro et al., 2017).
  • Cyclization Catalysis : The palladium-catalyzed three-component cyclization for producing 2-anilinohydroisoindoline-1,3-diones from 2-bromocyclohex-1-enecarboxylic acids illustrates the compound's potential in catalysis and organic synthesis (Yoon & Cho, 2015).

Molecular Structure and Theoretical Studies

  • Structural Analysis and Theoretical Investigations : Comprehensive structural and theoretical investigations on derivatives provide insights into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Silva et al., 2018).

Biocatalysis and Green Chemistry

  • Biocatalytic Synthesis : The use of baker's yeast for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives showcases the potential of green chemistry approaches in the synthesis of complex molecules from simpler precursors (Astarian et al., 2019).

properties

IUPAC Name

2-[2-(3-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-9-5-14(18)12(15(19)6-9)8-13(17)10-3-2-4-11(16)7-10/h2-4,7,9,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKSUSSPFTTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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